molecular formula C21H24F3N3O3 B3527033 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Cat. No.: B3527033
M. Wt: 423.4 g/mol
InChI Key: UULRIMCAEZMMRF-UHFFFAOYSA-N
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Description

The compound “2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide” is a complex organic molecule. It contains functional groups such as hydroxy (-OH), carbonyl (-C=O), trifluoromethyl (-CF3), and hydrazinecarboxamide, which could influence its properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the diisopropylbenzoyl group might be introduced through a Friedel-Crafts acylation, while the trifluoromethyl group could be added using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group might make it a good nucleophile, while the carbonyl group could make it susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems in a variety of ways, depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to investigate its interactions with biological systems .

Properties

IUPAC Name

1-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O3/c1-11(2)13-8-16(12(3)4)18(28)17(9-13)19(29)26-27-20(30)25-15-7-5-6-14(10-15)21(22,23)24/h5-12,28H,1-4H3,(H,26,29)(H2,25,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULRIMCAEZMMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
Reactant of Route 4
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
Reactant of Route 5
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
Reactant of Route 6
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

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